molecular formula C23H26N4O2 B2398382 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide CAS No. 932339-25-8

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide

Katalognummer: B2398382
CAS-Nummer: 932339-25-8
Molekulargewicht: 390.487
InChI-Schlüssel: IRNKWTIJBLOACR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide is a potent and selective allosteric inhibitor of AKT (Protein Kinase B) , a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in a wide array of human cancers, driving cell proliferation, survival, and therapeutic resistance. The compound's unique spirocyclic structure enables it to bind an allosteric site adjacent to the ATP-binding pocket, locking AKT in an inactive conformation and preventing its phosphorylation and downstream signaling. Its primary research value lies in its high selectivity, which minimizes off-target effects and makes it an exceptional chemical tool for dissecting the specific roles of AKT isoforms in oncogenesis and disease progression. Researchers utilize this inhibitor to investigate AKT-driven mechanisms in preclinical models, to explore synthetic lethal interactions for combination therapies, and to validate AKT as a therapeutic target in specific cancer contexts, such as those with PTEN loss or PIK3CA mutations. Studies have demonstrated its efficacy in suppressing tumor growth in xenograft models , underscoring its utility in translational oncology research aimed at developing novel targeted cancer treatments.

Eigenschaften

IUPAC Name

N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16-3-7-18(8-4-16)21-22(29)26-23(25-21)11-13-27(14-12-23)15-20(28)24-19-9-5-17(2)6-10-19/h3-10H,11-15H2,1-2H3,(H,24,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNKWTIJBLOACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyanide-Mediated Spirocyclization

The foundational step involves converting 4-piperidone derivatives to spiro hydantoins. Benzyl-4-oxopiperidine-1-carboxylate reacts with ammonium carbonate and potassium cyanide in ethanol/water (60°C, 24 h) to yield benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (66% yield). Mechanistically, cyanide opens the ketone to form an α-aminonitrile intermediate, which cyclizes with ammonium carbonate to generate the hydantoin ring.

Reaction Conditions:

  • Solvent: Ethanol/water (1:1 v/v)
  • Reagents: KCN (1.5 eq), (NH₄)₂CO₃ (5 eq)
  • Temperature: 60°C
  • Yield: 66%

Alternative Cyclization Routes

Patent WO2003042166A2 discloses solvent-free spirocyclization using α-hydroxycarboxylic acid esters at elevated temperatures (melting point +20°C). For example, heating 2-(4-hydroxyphenyl)ethylamine with methyl α-hydroxy-p-toluate at 150°C for 7 h affords spirocyclic intermediates in 72% yield.

EP0921125A1 describes Pd-mediated coupling for aryl introduction. Using 4-bromotoluene (1.1 eq), Pd(OAc)₂ (5 mol%), and SPhos ligand in toluene/water (100°C, 12 h), p-tolyl groups are installed with 65% efficiency.

Acetamide Side-Chain Installation

Carbodiimide-Mediated Amidation

The final acetamide is introduced via EDC/HOBt coupling. Reacting 2-(p-tolylamino)acetic acid (1.2 eq) with the spiro amine in DCM (0°C → rt, 24 h) affords the target compound in 61% yield.

Critical Parameters:

  • Coupling Agent: EDC (1.5 eq), HOBt (1.5 eq)
  • Base: DIPEA (2 eq)
  • Purification: Silica gel chromatography (CH₂Cl₂:MeOH 20:1)

Direct Acylation

Alternative routes use acetyl chloride (1.5 eq) in THF with Et₃N (2 eq), achieving 54% yield but requiring rigorous exclusion of moisture.

Optimization and Purification Strategies

Hydrogenolytic Deprotection

Pd/C (10 wt%) under H₂ (10 atm) in ethanol/acetic acid (3 h, 60°C) removes benzyl carbamates with 99% efficiency.

Recrystallization

Final products are recrystallized from ethyl acetate/hexane (1:4) to ≥98% purity.

Comparative Analysis of Synthetic Routes

Method Step Approach 1 (Cyanide Cyclization) Approach 2 (Solvent-Free)
Spiro Core Yield 66% 72%
p-Tolyl Introduction 78% (Alkylation) 65% (Suzuki)
Amidation Efficiency 61% (EDC/HOBt) 54% (AcCl)
Total Synthesis Time 48 h 36 h

Analyse Chemischer Reaktionen

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The aromatic p-tolyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.

    Medicine: It may have potential therapeutic applications due to its structural similarity to known bioactive molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The p-tolyl groups may also contribute to its binding affinity through hydrophobic interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Triazaspiro Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notes
2-(3-Oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide p-tolyl p-tolyl C₂₅H₂₈N₄O₂ 416.52 Not reported Target compound; structural rigidity may enhance target binding .
2-(2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide 3,4-dimethylphenyl p-tolyl C₂₆H₃₀N₄O₂ 430.55 Not reported Increased lipophilicity due to additional methyl groups; potential for improved membrane permeability .
N-(2,5-Dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide 3,4-dimethylphenyl 2,5-dimethylphenyl C₂₅H₃₀N₄O₂ 418.54 Not reported Ortho/meta substituents may reduce crystallinity; available in 14 mg quantities .
N-(p-Tolyl)acetamide (simplified analog) N/A p-tolyl C₁₀H₁₃NO 163.22 113.4–115.2 Baseline acetamide derivative; higher melting point due to para symmetry .

Key Observations:

Substituent Effects on Physicochemical Properties: The p-tolyl group in the target compound enhances symmetry and crystallinity compared to meta-substituted analogs (e.g., N-(m-tolyl)acetamide, which is liquid at room temperature) .

Synthetic Routes :

  • Spirocyclic analogs are typically synthesized via cyclocondensation reactions using catalysts like ZnCl₂ () or Rh₂(CO)₄Cl₂ (). Purification often involves column chromatography (PE/EA gradients) .

Structural Confirmation :

  • X-ray crystallography using SHELX and ORTEP-3 () confirms the spirocyclic architecture and substituent orientations, critical for structure-activity relationship (SAR) studies .

Safety and Handling: While direct safety data for the target compound are unavailable, structurally related acetamides (e.g., 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide) require precautions such as skin/eye rinsing and medical consultation upon exposure .

Biologische Aktivität

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound belongs to the class of triazaspiro compounds, which are recognized for their diverse therapeutic applications. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O2, with a molecular weight of approximately 376.45 g/mol. The structure features a spirocyclic core with p-tolyl substituents that enhance its aromatic properties.

The primary mechanism of action for this compound involves its interaction with tubulin , a critical component of the cytoskeleton. It acts as a microtubule-destabilizing agent , impacting microtubule dynamics and leading to antiproliferative effects in cancer cells.

Target and Biochemical Pathways

  • Target : Tubulin
  • Mode of Action : Microtubule destabilization
  • Biochemical Pathways : Disruption of microtubule dynamics results in cell cycle arrest and apoptosis in cancer cells.

Biological Activity

Research indicates that this compound exhibits moderate antiproliferative activity with IC50 values in the micromolar to sub-micromolar range. This suggests potential utility in cancer therapeutics.

Antiproliferative Activity Data

CompoundIC50 (µM)Cancer Cell Line
This compound~10–20Various

Case Studies and Research Findings

Several studies have explored the biological activity of similar triazaspiro compounds and their derivatives:

  • Anticancer Properties : A study demonstrated that compounds with similar structures inhibited cancer cell proliferation by inducing apoptosis and reducing invasion capabilities (PubMed ID: 20735042) .
  • Phospholipase D Inhibition : Research on isoform-selective PLD inhibitors highlighted the importance of targeting specific enzymes to enhance therapeutic efficacy against cancer (PubMed ID: 20735042) .
  • Molecular Docking Studies : Computational studies have predicted strong binding interactions between triazaspiro compounds and various biological targets, indicating their potential as drug candidates (PMC ID: 10891342) .

Q & A

Q. What are the key synthetic pathways for preparing 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the triazaspiro core via cyclocondensation reactions using precursors like substituted hydrazides or amines under reflux conditions (e.g., DMF or THF solvents, 80–100°C, 6–12 hours) .
  • Step 2 : Acetamide coupling via nucleophilic substitution or amidation, often requiring bases (e.g., Na₂CO₃) and catalysts (e.g., HOBt/EDCI) to activate carboxyl groups .
  • Optimization : Yield and purity depend on precise temperature control (±2°C), solvent polarity (e.g., DCM for hydrophobic intermediates), and stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride). Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons of p-tolyl groups) and spirocyclic connectivity (e.g., distinct shifts for triazaspiro protons at δ 3.8–4.2 ppm) .
  • X-ray Crystallography : Resolves spatial arrangements, such as the dihedral angle between aromatic rings (e.g., 71.8° in analogous spiro compounds) and hydrogen-bonding networks stabilizing the crystal lattice .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 435.5) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) on analogous compounds enhance electrophilicity, increasing target affinity .
  • Conformational Flexibility : Molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) can model spirocycle ring puckering and ligand-receptor binding stability .
  • Assay Conditions : pH-dependent solubility (e.g., lower activity in PBS vs. DMSO) and redox-sensitive thioacetamide moieties may alter results .

Q. What experimental strategies mitigate instability issues during biological assays?

  • Storage : Lyophilized samples stored at -80°C in argon-filled vials prevent oxidation of the triazaspiro core .
  • Solvent Systems : Use 10% DMSO in PBS (pH 7.4) to maintain solubility without degrading the acetamide bond .
  • Real-Time Monitoring : LC-MS at 0, 6, and 24 hours tracks degradation products (e.g., hydrolyzed spiro rings) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Core Modifications : Replacing the triazaspiro ring with pyrimidoindole systems increases π-π stacking with hydrophobic enzyme pockets (e.g., COX-2 inhibition improved by 2.3-fold) .
  • Substituent Effects : Adding methoxy groups to the p-tolyl moiety enhances logP (e.g., from 2.1 to 3.5) and blood-brain barrier penetration in neurotargeting analogs .
  • Bioisosteres : Sulfur-to-oxygen substitution in the thioacetamide group reduces metabolic clearance (t₁/₂ increased from 1.2 to 3.8 hours in hepatic microsomes) .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating target engagement?

  • Fluorescence Polarization : Measures binding affinity to kinases (e.g., EGFR, IC₅₀ determination using FITC-labeled ATP competitors) .
  • Surface Plasmon Resonance (SPR) : Quantifies on/off rates (e.g., ka = 1.2 × 10⁵ M⁻¹s⁻¹ for TLR4 inhibition) .
  • Microscale Thermophoresis (MST) : Requires low sample volumes (5 µL) and detects interactions with Kd values as low as 10 nM .

Q. How should researchers address synthetic yield variability in scaled-up protocols?

  • DoE (Design of Experiments) : Multi-variable analysis (e.g., temperature, catalyst loading) identifies critical parameters (e.g., 10% Pd/C at 0.5 mol% optimizes hydrogenation steps) .
  • Continuous Flow Systems : Reduces side reactions (e.g., <5% epimerization vs. 15% in batch reactions) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.